2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of sulfonylureas and has been studied extensively for its ability to activate soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in various physiological processes.
Wirkmechanismus
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the activation of downstream signaling pathways that result in vasodilation, inhibition of platelet aggregation, and other physiological effects.
Biochemical and Physiological Effects:
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, leading to vasodilation and inhibition of platelet aggregation. Additionally, 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 is its ability to selectively activate sGC, making it a useful tool for studying the role of sGC in various physiological processes. However, one limitation of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 is its relatively low potency, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272. One area of interest is the development of more potent analogs of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 that can be used in a wider range of experimental settings. Additionally, further research is needed to fully understand the potential therapeutic applications of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 in various disease conditions. Finally, the role of sGC in various physiological processes is still not fully understood, and further research is needed to elucidate this role.
Synthesemethoden
The synthesis of 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 involves the reaction between 5-tert-butyl-2-methylphenol and cyclopropylamine to form the corresponding amine. This amine is then reacted with sulfonyl chloride to yield 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272.
Wissenschaftliche Forschungsanwendungen
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have vasodilatory effects on the cardiovascular system, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Additionally, 2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide 41-2272 has been studied for its potential application in the treatment of pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-11-5-6-12(16(2,3)4)9-14(11)21(19,20)10-15(18)17-13-7-8-13/h5-6,9,13H,7-8,10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQXBNZCDKERIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)CC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-cyclopropylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.